molecular formula C28H30N2O3S B11830510 N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide

N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B11830510
M. Wt: 474.6 g/mol
InChI Key: MCVOJGKDOLBRBN-BIYCFNCWSA-N
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Description

N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b]pyrrolizin core, a methoxy group, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the benzo[b]pyrrolizin core, the introduction of the methoxy group, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structural complexity and versatility make it a valuable compound for further study and development.

Properties

Molecular Formula

C28H30N2O3S

Molecular Weight

474.6 g/mol

IUPAC Name

N-[(3aR,4R)-6-methoxy-3a-[(1R)-1-phenylprop-2-enyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H30N2O3S/c1-4-25(21-9-6-5-7-10-21)28-17-8-18-30(28)26-16-13-22(33-3)19-24(26)27(28)29-34(31,32)23-14-11-20(2)12-15-23/h4-7,9-16,19,25,27,29H,1,8,17-18H2,2-3H3/t25-,27-,28-/m1/s1

InChI Key

MCVOJGKDOLBRBN-BIYCFNCWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)OC)N4[C@]2(CCC4)[C@H](C=C)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)OC)N4C2(CCC4)C(C=C)C5=CC=CC=C5

Origin of Product

United States

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